N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and a cyclopropylcarbamoyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isatoic anhydride.
Introduction of the Cyclopropylcarbamoyl Group: This step may involve the reaction of cyclopropylamine with an appropriate acyl chloride.
Final Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the quinazolinone core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.
Medicine
Pharmacological Studies: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as anticancer agents.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, used as pesticide synergists.
Uniqueness
The unique combination of the benzodioxole moiety, quinazolinone core, and cyclopropylcarbamoyl group in “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O6/c33-25(29-18-7-8-18)13-17-5-10-20(11-6-17)32-27(35)21-3-1-2-4-22(21)31(28(32)36)15-26(34)30-19-9-12-23-24(14-19)38-16-37-23/h1-6,9-12,14,18H,7-8,13,15-16H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEZPVLBBOOMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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